REACTION_CXSMILES
|
[CH:1]1[C:6]2[CH2:7][CH2:8][N:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]3=[N:11][C:5]=2[CH:4]=[CH:3][CH:2]=1.[H][H]>[Pt]=O.CO>[NH2:11][C:5]1[CH:4]=[CH:3][CH:2]=[CH:1][C:6]=1[CH2:7][CH2:8][N:9]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:10]1
|
Name
|
11,12-dihydropyrido[2,1-b][1,3]benzodiazepine
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=C1CCN1C(=N2)C=CC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is completed in about 1 and 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)CCN1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |